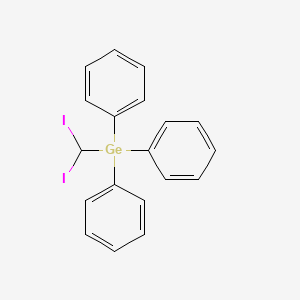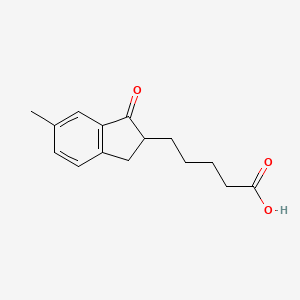![molecular formula C7H10O B14358584 Bicyclo[2.2.1]hept-3-en-2-ol CAS No. 93628-29-6](/img/structure/B14358584.png)
Bicyclo[2.2.1]hept-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-3-en-2-ol: is a bicyclic compound with the molecular formula C7H10O. It is a derivative of norbornene, featuring a hydroxyl group attached to the second carbon of the bicyclo[2.2.1]heptane ring system. This compound is known for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Photochemical Cycloaddition: One of the common methods to synthesize bicyclo[2.2.1]hept-3-en-2-ol involves photochemical [2+2] cycloaddition reactions.
Diels-Alder Reaction: Another approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the efficiency and yield of the desired product. For example, transition metal catalysts can be employed in the polymerization of norbornene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bicyclo[2.2.1]hept-3-en-2-ol can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: MCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, acids, and bases
Major Products:
Oxidation: Epoxides, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, ethers
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymerization: It serves as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold in the design of new pharmaceuticals.
Biochemical Studies: It is used in studying enzyme mechanisms and interactions due to its rigid structure.
Industry:
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]hept-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[2.2.1]heptan-2-ol: Another derivative with a hydroxyl group, differing in the position of the double bond.
Bicyclo[3.1.1]hept-2-en-4-ol: A compound with a different bicyclic structure, used in various chemical reactions.
Uniqueness: Bicyclo[2.2.1]hept-3-en-2-ol stands out due to its specific placement of the hydroxyl group and double bond, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Eigenschaften
CAS-Nummer |
93628-29-6 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h4,6-8H,1-3H2 |
InChI-Schlüssel |
XBURSEKVGPSINF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(C1C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)

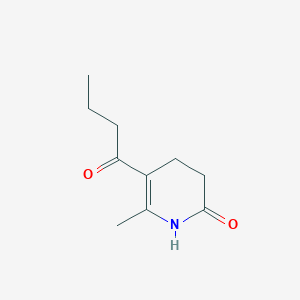
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
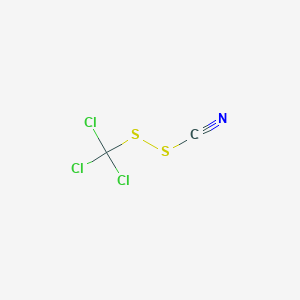
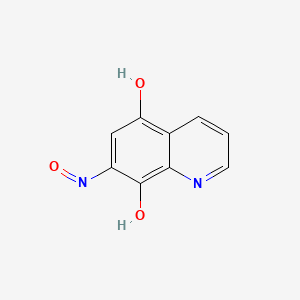
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
